Journal Name:Journal of the Chemical Society C: Organic
Journal ISSN:
IF:0
Journal Website:
Year of Origin:
Publisher:
Number of Articles Per Year:
Publishing Cycle:
OA or Not:Not
The reactions of some 1,4-diketones with 2,4-dinitrophenylhydrazine
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000341
The 1,4-diketones MeCO·CH2·CH2·COMe, MeCO·CH2·CH(CO2Et)·COMe, and MeCO·CH(CO2Et)·CH(CO2Et)·CH(CO2Et)·COMe each react with 2,4-dinitrophenylhydrazine to give a mixture of the corresponding N-(2,4-dinitroanilino)pyrrole and the bis-2,4-dinitrophenylhydrazone.
Detail
Anodic oxidation. Part I. The electrolysis of ethyl sodioacetoacetate in ethanolic systems
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000336
Acetaldehyde is produced when solutions of ethyl sodioacetoacetate in ethanol or aqueous ethanol are electrolysed using a platinum anode and a mercury cathode. Products arising from the condensation of acetaldehyde with ethyl acetoacetate result, and a reinvestigation of these products and of their 2,4-dinitrophenylhydrazones is reported. No diethyl αα′-diacetylsuccinate can be detected amongst the electrolysis products.
Detail
The attempted synthesis of nitrogen-containing analogues of [10]paracyclophane
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000334
A [10]paracyclophane in which –NH– or –NTs– replace the 2′,9′–CH2-groups of the “para” bridge was the anticipated product of the acyloin condensation of the appropriate bisamino-esters, but elimination and not cyclisation occurred. From the NN′-ditoluene-p-sulphonate of the ester the similar derivative of 1,4-bisaminomethylbenzene was obtained. The preparation of bisamino-esters is described.
Detail
The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000332
The isolation and proof of structure of jasmolin I and jasmolin II from extracts of the flower heads of C. cinerariaefolium is described. In the light of their discovery the status of other pyrethroids previously isolated is re-examined.
Detail
Heterocyclic compounds with bridgehead nitrogen atoms. Part III. The formation of cyclopenta[c]quinolizines from 3-α-dimethyl-aminovinylindolizines and dimethyl acetylenedicarboxylate
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000324
2-Alkyl- and 2-aryl-indolizines react with NN-dimethylacetamide, in presence of phosphoryl chloride, to give 3-α-dimethylaminoethylideneindolizinium salts. The enamines derived from the salts by proton-loss react with dimethyl acetylenedicarboxylate in boiling toluene to give dimethyl cyclopenta[c]quinolizinedicarboxylates. The intermediate compounds in this rearrangement have been isolated and the substitution reactions of the cyclopenta[c]quinolizine nucleus have been studied.
Detail
Persulphate oxidation of carboxylic acids. Part II. Oxidation of o-phenoxybenzoic acids
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000321
Bis-salicylates are formed by the oxidation of o-phenoxybenzoic acids with persulphate. o-Phenoxybenzoic acid itself yields the unsymmetrical dimer, diphenyl 2,4′-dihydroxybiphenyl-3,3′-dicarboxylate, which is also obtained by a similar oxidation of phenyl salicylate. The reaction proceeds by rearrangement of the initial carboxyl radicals to o-(phenoxycarbonyl)phenoxyl radicals which then dimerise.
Detail
1,8-Naphthyridines
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000315
Four routes have been investigated for the preparation of 1,8-naphthyridines; a Niementowski synthesis from ethyl 2-amino-6-phenylnicotinate, a Friedlander synthesis from 2-aminonicotinaldehydes, reductive cyclisation of ethyl 2-nitro-3-pyridylmethylenemalonate, and an intramolecular nucleophilic cyclisation of 3-(3-pyridyl)-2-phenylpropylamine.
Detail
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000313
3-Bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine failed to react with magnesium in ether in accordance with reports in the literature for similar compounds, but the Grignard reagents were easily obtained using tetrahydrofuran as the solvent. Reaction with benzaldehyde produced the expected alcohols; and, unexpectedly, the corresponding ketones were also obtained. By appropriate modification of the experimental procedure, either alcohol or ketone could be obtained exclusively.
Detail
The reaction of D-gluconic acid hydrazide with carbonyl compounds. Part I. Reaction with alicyclic ketones
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000312
The rates of reaction of a number of alicyclic (and two acyclic) ketones with D-gluconic acid hydrazide in the region pH 5·0–8·0 were determined. The sequence of reactivity is that previously observed for carbonyl group reactions of this type.
Detail
Cyclopentadienes, fulvenes, and fulvalenes. Part IV. 1,2-Diphenylcyclopentadienes
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000306
Attempts to obtain 1,2-diphenylcyclopentadiene led to its Diels–Alder dimer. Evidence for dissociation of this dimer has only been obtained in its reaction with molybdenum carbonyl. By contrast, 1,4-dimethyl-2,3-diphenylcyclopentadiene and 1,2,3-trimethyl-4,5-diphenylcyclopentadiene exist as stable monomers, like all other di-and polyarylcyclopentadienes. Exact structures have been assigned to these and other arylcyclopentadienes as well as several related cyclopentene derivatives on the basis of their n.m.r. spectra.
Detail
Branched-chain sugars. Part VI. The reaction of methyl 3,4-O-isopropylidene-β-L-erythro-pentopyranosidulose with organolithium reagents
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000303
Treatment of methyl 3,4-O-isopropylidene-β-L-erythro-pentopyranosidulose with methyl-lithium or trans-β-styryl-lithium gives branched-chain glycosides which have been shown to have the L-ribo-configuration.
Detail
Organometallic reactions. Part IV. The preparation of bistrialkyltin derivatives of ureas and biurets by the decarboxylation of bistrialkyltin oxide–isocyanate adducts
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000299
Under appropriate conditions of temperature and structure, bistributyltin oxide will react with isocyanates to yield carbon dioxide and the bistributylstannyl-NN′-dialkylureas; these ureas will react further with isocyanate giving bistributylstannyl-NN′N″-trialkylbiurets. By reactions of this type, mixed biurets of the composition RHN·CO·NR′·CO·NR″H have been prepared for the first time.It is suggested that the decarboxylation, and the alternative reaction in which an isocyanurate is formed, involve the allophanate, Bu3Sn·NR″·CO·OSnBu3, as a common intermediate.
Detail
Tritylation of aminophenols
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000297
o-Aminophenol gave, on tritylation under various sets of conditions, 2-amino-5-tritylphenol (I), this structure being different from the one assigned in an earlier report. m-Aminophenol and m-anisidine yielded 5-amino-2-tritylphenol (V) and 3-methoxy-4-tritylaniline (VIII), respectively, p-Aminophenol and p-anisidine were not tritylated under the same conditions. Deamination of (V) and (VIII) are probably the best methods of obtaining o-tritylphenol and o-tritylanisole, respectively.
Detail
The structure of the steroidal bromosapogenins
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000288
In contrast to the 25R-sapogenins, which yield two isomeric monobromo-derivatives, the 25S-sapogenins yield only single monobromo-derivatives. Infrared absorption, proton magnetic resonance, and X-ray crystallographic measurements on certain of these compounds are reported, and the conclusions to be drawn as to steric configuration are discussed. It is agreed that 23a- and 23b-bromo-25R-sapogenins have bromine in equatorial and axial positions, respectively. In 23-bromo-25S-sapogenins the bromine is equatorial. 23,23-Dibromo- and 23-iododerivatives of certain sapogenins and a series of deutero-derivatives have been prepared.
Detail
Pteridine derivatives. Part X. The addition reactions of 2-amino-7,8-dihydro-4-hydroxypteridine
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000285
The unambiguous synthesis of 2-amino-7,8-dihydro-4-hydroxypteridine (III; R = H) is described. Reaction of this dihydropteridine with various nucleophiles has been studied, and the possible biochemical significance of the results is discussed.
Detail
The reaction of sulphinylhydrazides with aromatic aldehydes, and the geometrical isomerism of acylhydrazones
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000283
Acylhydrazones are formed by the condensation of sulphinylhydrazides with aromatic aldehydes. Their geometrical isomerism has been studied by infrared spectra.
Detail
Chemistry of indanthrone. Part X. 7,16-Dihydrodinaphtho[2,3-b:2′,3′-i]phenazine-5,9,14,18-diquinone: a linear isomer of indanthrone
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000277
The title compound has been prepared by the self-condensation of 2-amino-3-bromo- or -chloro-anthraquinone under anhydrous conditions, and also by the condensation of 2,3-diaminoanthraquinone with either 2,3-dibromoanthraquinone or 2,3,9,10-anthradiquinone. The physical properties of the linear isomer are compared with those of indanthrone, and the effect of inter- and intra-molecular hydrogen-bonding in such compounds is discussed. The physical and chemical properties of several 2,3-disubstituted derivatives of anthraquinone are recorded.
Detail
The constitution and stereochemistry of rimuene
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000273
The published chemical and spectroscopic properties of rimuene suggest (V) or (VI) as probable structures for this hydrocarbon. The constitution and stereochemistry represented by (V) has been established by conversion of rimuene and the diene (VIII) from erythroxydiol-Y, respectively, into the C19 hydrocarbon (XII) and its antipode and has been confirmed by a total synthesis.The conversion of rimuene into isophyllocladene with boiling formic acid which has been used as key evidence for the structure and stereochemistry of rimuene, could not be substantiated with pure rimuene.
Detail
Constituents of Erythroxylon monogynum Roxb. Part II. Erythroxydiols X, Y, and Z; two novel skeletal types of diterpenoids
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000268
The constitution and stereochemistry of erythroxydiols X (III) and Y (IV) is indicated by their spectroscopic properties and chemical reactions, in particular their conversion by acid into the same major products, erythroxydiol Z (IV: Δ3(4)-isomer) and (X). The structures and absolute configurations of the three diols are supported by conversion of deoxyrosenonolactone (XIX) and the diol (X), respectively, into the diene (XIV) and its antipode
Detail
Macrocyclic compounds. Part XII. cis–trans Equilibria in non-conjugated cycloalkadienes
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000264
The thermodynamic equilibria between the trans,trans-, cis,trans-, and cis,cis-isomers of symmetrical cycloalkadienes (C10–C24) were determined at 25 and 75° by irradiation in the presence of diphenyl sulphide or disulphide. The preferences for certain isomers are explained on a conformational basis. Using acetophenone as a photosensitiser, the photostationary states were also established; they often approximate to the thermodynamic equilibria.
Detail
1782